Introduction: A Versatile Building Block for Modern Chemistry
Introduction: A Versatile Building Block for Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3,4,5-Tetrafluoro-6-iodoaniline
2,3,4,5-Tetrafluoro-6-iodoaniline is a highly functionalized aromatic compound that serves as a pivotal building block for researchers in drug discovery, materials science, and synthetic organic chemistry. Its unique structure, featuring a tetrafluorinated benzene ring, a reactive iodine atom, and a nucleophilic aniline moiety, offers a confluence of properties that are highly sought after for the construction of complex molecular architectures. The dense fluorine substitution provides a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity—critical parameters in pharmaceutical development.[1][2] Concurrently, the carbon-iodine bond acts as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, designed for professionals engaged in advanced chemical synthesis.
Core Physicochemical and Safety Profile
A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in experimental design. The key characteristics of 2,3,4,5-Tetrafluoro-6-iodoaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1228813-89-5 | [3][4][5] |
| Molecular Formula | C₆H₂F₄IN | [3][5] |
| Molecular Weight | 290.99 g/mol | [3][5] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| LogP | 2.64 | [5] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. Keep container tightly sealed. | [3] |
| InChI Key | CJAYCTZFMUEVOD-UHFFFAOYSA-N | [3][5] |
Safety and Handling Synopsis
2,3,4,5-Tetrafluoro-6-iodoaniline is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[4][6]
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4][6]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Ensure eyewash stations and safety showers are readily accessible.[6][8]
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and chloroformates.[6]
-
Stability: The compound is stable under recommended storage conditions but may be light-sensitive.[3][6]
Synthetic Considerations
While specific, detailed preparations of 2,3,4,5-Tetrafluoro-6-iodoaniline are not extensively published in primary literature, its synthesis can be logically inferred from established methodologies for fluorinated and iodinated aromatics. A plausible route involves the direct iodination of a suitable tetrafluoroaniline precursor. For instance, the iodination of a polyfluorinated aromatic ring can be achieved using reagents like iodine in the presence of oleum or another strong oxidizing agent.[9]
Caption: A plausible synthetic route to 2,3,4,5-Tetrafluoro-6-iodoaniline.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of 2,3,4,5-Tetrafluoro-6-iodoaniline is dominated by its C(sp²)-I bond, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the four fluorine atoms enhances the electrophilicity of the iodinated carbon, making it highly susceptible to oxidative addition to a Pd(0) center, which is the crucial first step in many catalytic cycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[10] This transformation is invaluable for constructing the core scaffolds of many pharmaceutical agents and organic materials.
Causality: The reaction is driven by a robust catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.[11] The choice of ligand is critical for stabilizing the palladium catalyst and promoting high yields, especially with sterically hindered or electronically challenging substrates.[12]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
System Validation: This protocol is designed to be self-validating. Successful formation of the biaryl product, confirmed by LC-MS and NMR, validates the reactivity of the starting materials and the efficacy of the catalytic system.
-
Inert Atmosphere: To a flame-dried Schlenk tube, add 2,3,4,5-Tetrafluoro-6-iodoaniline (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of argon or nitrogen.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[13]
-
Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. Water is often necessary to dissolve the inorganic base and facilitate transmetalation.
-
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 3-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[13]
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[14][15] This reaction is fundamental for synthesizing components of natural products, pharmaceuticals, and organic materials.[14][16] It characteristically employs a dual-catalyst system of palladium and a copper(I) salt.[14]
Causality: The palladium cycle mirrors that of other cross-coupling reactions. The unique role of copper(I) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall catalytic turnover.[14] Copper-free versions have been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[14][15]
Exemplary Protocol: Sonogashira Coupling
-
System Validation: The formation of the desired arylalkyne product, confirmed by spectroscopic methods, indicates the successful coordination and catalysis by both the palladium and copper species.
-
Setup: To a Schlenk tube under an inert atmosphere, add 2,3,4,5-Tetrafluoro-6-iodoaniline (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine or diisopropylamine, which also serves as a solvent. Add the terminal alkyne (1.1-1.5 equiv.).
-
Rationale: The amine base is essential to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[15]
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[16][17]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic phase, dry, and concentrate.
-
Purification: Purify the residue via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a vast range of aryl amines from aryl halides.[18] This reaction has revolutionized the synthesis of anilines, which are ubiquitous in pharmaceuticals.[18][19]
Causality: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[19] The ligand, often a bulky, electron-rich phosphine, is critical for promoting the reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[20] The strong base (e.g., NaOt-Bu, K₃PO₄) is necessary to deprotonate the amine nucleophile, forming the more reactive amide anion.[21]
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
-
System Validation: The protocol's success is confirmed by the formation of the desired diaryl- or alkyl-arylamine product. The absence of starting materials and the clean formation of the product validate the choice of ligand, base, and reaction conditions.
-
Inert Setup: In a glovebox or under a stream of argon, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., X-Phos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).[20]
-
Reagent Addition: Add 2,3,4,5-Tetrafluoro-6-iodoaniline (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene or DME.
-
Reaction: Seal the vial and heat the mixture with stirring (typically 100-120 °C) for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
2,3,4,5-Tetrafluoro-6-iodoaniline stands out as a high-value, versatile reagent for advanced chemical synthesis. Its densely functionalized core provides a platform for introducing fluorine-containing motifs while simultaneously enabling the construction of complex molecular frameworks through robust and reliable cross-coupling chemistry. A thorough understanding of its reactivity, guided by the principles of palladium catalysis, allows researchers to strategically employ this building block in the development of novel pharmaceuticals and functional materials. Proper adherence to safety and handling protocols is essential for its successful and responsible application in the laboratory.
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